molecular formula C7H2ClF4I B1400335 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS No. 928783-87-3

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

Cat. No. B1400335
M. Wt: 324.44 g/mol
InChI Key: BLTVLGYWOQCAIF-UHFFFAOYSA-N
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Patent
US07951828B1

Procedure details

In 300 mL of 6N hydrochloric acid, 4.00 g of 3-chloro-4-fluoro-5-trifluoromethylaniline was added, and stirred at room temperature for 30 minutes. In the mixture, a solution of 1.42 g of sodium nitrite in 5 mL of water was added dropwise at such a rate that internal temperature would not exceed 5° C. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour. In the reaction mixture, a solution of 4.70 g of potassium iodide in 15 mL of water was added dropwise at the same temperature with stirring. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour and then at room temperature for 15 hours. After the completion of the reaction, the reaction mixture was extracted with 50 mL of diethyl ether twice. The combined organic phases were dehydrated with and dried over saturated sodium chloride aqueous solution and then anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.70 g of the crude aimed product as yellow oily substance. The resulting product was used as such without purification for the next step.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:10]([F:13])([F:12])[F:11])[C:8]=1[F:9])N.N([O-])=O.[Na+].[I-:18].[K+]>Cl.O>[Cl:1][C:2]1[C:8]([F:9])=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:6]=[C:4]([I:18])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1F)C(F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 5° C
ADDITION
Type
ADDITION
Details
After the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
to stir at the same temperature further for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After the completion of the addition dropwise
STIRRING
Type
STIRRING
Details
to stir at the same temperature further for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 50 mL of diethyl ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over saturated sodium chloride aqueous solution
DISTILLATION
Type
DISTILLATION
Details
anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)I)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.